molecular formula C18H18N4O2S B2827564 2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide CAS No. 896331-94-5

2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2827564
CAS RN: 896331-94-5
M. Wt: 354.43
InChI Key: YVKFIDRUYXHGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It contains 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . These compounds have been evaluated for their in vitro anti-HIV-1 activity .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of these compounds is such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion . This is a common interfacial-binding mode for these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve a cascade reaction of aldehydes, malanonitrile and 2-aminopyridine . This reaction is often carried out in an aqueous medium at 65°C under ultrasonication .

Scientific Research Applications

Insecticidal Assessment

A study utilized a precursor structurally related to the compound of interest for the synthesis of various heterocycles, such as pyrrole, pyridine, and triazine derivatives, assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research highlights the potential application of such compounds in agricultural pest management.

Antimicrobial Applications

Research into new heterocycles incorporating antipyrine moiety, structurally akin to the compound , revealed antimicrobial properties. This study underscores the potential for these compounds to serve as a basis for developing new antimicrobial agents (Bondock et al., 2008).

Anti-Tumor Potential

Compounds derived from a similar key precursor were investigated for their antitumor activity, especially against human breast cell MCF-7 line and liver carcinoma cell line HepG2. This highlights the potential application in developing new anti-tumor agents (Badrey & Gomha, 2012).

Synthesis of Novel Heterocycles

A one-pot synthesis method was developed for creating novel pyrido[1,2-a][1,3,5]triazin-2-one derivatives, showcasing the versatility of related compounds in synthesizing new chemical entities with potential pharmacological activities (Zaleska et al., 2004).

Mechanism of Action

While the specific mechanism of action for “2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide” is not mentioned in the retrieved papers, similar compounds have been found to display moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures .

Future Directions

The future directions for research into “2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide” and similar compounds could involve further exploration of their anti-HIV-1 activity . Additionally, the development of new effective methods for their synthesis could be a valuable area of research .

properties

IUPAC Name

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-8-10-22-15(11-13)20-17(21-18(22)24)25-12-16(23)19-9-7-14-5-3-2-4-6-14/h2-6,8,10-11H,7,9,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKFIDRUYXHGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.